3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione
Description
The compound 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione features a 1,3-benzothiazole-2(3H)-thione core substituted with a methylene-linked 5-methyl-1,2-oxazol-3-ylamine group. The benzothiazole-thione moiety is stabilized in its thione tautomer due to resonance and intramolecular hydrogen bonding, as observed in related compounds . The 5-methyl-1,2-oxazole substituent introduces moderate lipophilicity, which may enhance membrane permeability compared to polar groups like nitro or hydroxyl .
Properties
Molecular Formula |
C12H11N3OS2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C12H11N3OS2/c1-8-6-11(14-16-8)13-7-15-9-4-2-3-5-10(9)18-12(15)17/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
YRBOQFVRDQEYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NCN2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using reagents like halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar and non-polar solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[(3-Nitroanilino)methyl]-1,3-benzothiazole-2(3H)-thione
- Substituent: 3-Nitroanilino group.
- Activity: Limited biological data, but nitro groups are often associated with antimicrobial properties in benzothiazole-thiones .
- Physical Properties : Melting point = 179°C, indicating high crystallinity due to nitro group polarity .
6-Nitro-1,3-benzothiazole-2(3H)-thione
- Substituent : Nitro group at position 4.
- Activity : Demonstrated antimicrobial activity, likely due to electron-withdrawing nitro enhancing electrophilic reactivity .
Quinolin-2-yl-substituted Oxadiazole-thiones
- Substituent: Quinoline moiety.
- Activity : Telomerase inhibition (IC₅₀ = 0.8–0.9 µM) in cancer cells via heterocyclic π-π stacking interactions .
Target Compound
- Substituent : 5-Methyl-1,2-oxazol-3-ylamine.
- Inferred Activity: Potential antimicrobial or anticancer activity, leveraging the benzothiazole-thione core’s bioactivity and oxazole’s balance of lipophilicity and hydrogen bonding capacity .
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility | Melting Point |
|---|---|---|---|
| Target Compound | ~2.5 | Moderate in DMSO/organic solvents | Not reported |
| 3-[(3-Nitroanilino)methyl]-... | ~1.8 | Low (polar solvents) | 179°C |
| 6-Nitro-1,3-benzothiazole-2(3H)-thione | ~1.2 | High in aqueous buffers | Not reported |
| Quinolin-2-yl derivatives | ~3.0 | Low in water | Varies |
The 5-methyloxazole group in the target compound likely increases lipophilicity (LogP ~2.5) compared to nitro-substituted analogs, favoring better cellular uptake .
Mechanism of Action and Pharmacological Potential
- Benzothiazole-thiones : Act via thiol-mediated redox modulation or enzyme inhibition (e.g., urease, telomerase) .
- Target Compound : The oxazole’s nitrogen atoms may facilitate hydrogen bonding with biological targets, while the methyl group enhances metabolic stability .
- Contrast with Niclosamide: Unlike niclosamide (a known antiviral benzothiazole), the target compound’s oxazole substituent may redirect activity toward antibacterial or anticancer pathways .
Biological Activity
3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity against various pathogens and cancer cells.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C₁₂H₁₁N₃OS₂
- CAS Number : 446269-71-2
The structure consists of a benzothiazole core linked to a 5-methyl-1,2-oxazole moiety via an aminomethyl group. This unique structure contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with oxazolines under controlled conditions. Various methods have been reported in the literature, emphasizing the importance of optimizing reaction parameters to enhance yield and purity.
Antimicrobial Activity
Research has demonstrated that compounds similar to 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione exhibit notable antimicrobial properties. A study evaluated its antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 16 |
| Escherichia coli | Inhibitory | 32 |
| Candida albicans | Moderate | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.
A case study involving MCF-7 cells revealed that treatment with 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione resulted in a significant decrease in cell viability:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| A549 | 20 | Cell Cycle Arrest |
| PC3 | 25 | Cytotoxicity |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Enzyme Inhibition
Research indicates that compounds similar to this thione can inhibit enzymes such as:
- Cytochrome P450 : Involved in drug metabolism.
- Topoisomerases : Critical for DNA replication in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
